N-(4-methylphenyl)-1H-indole-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-2-6-14(7-3-11)18-16(19)13-5-4-12-8-9-17-15(12)10-13/h2-10,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPYXNVRXDKIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modifiability of N 4 Methylphenyl 1h Indole 6 Carboxamide
Methodologies for the Synthesis of N-(4-methylphenyl)-1H-indole-6-carboxamide
The synthesis of this compound primarily revolves around the formation of an amide bond between an indole-6-carboxylic acid core and 4-methylaniline. The specific approaches can be categorized into conventional and advanced routes, with regioselectivity being a critical consideration.
Conventional and Advanced Synthetic Routes
Conventional synthesis of this compound is most reliably achieved through the coupling of 1H-indole-6-carboxylic acid with 4-methylaniline. This transformation can be accomplished via several standard protocols. One common method involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride. This is typically done using reagents like oxalyl chloride or thionyl chloride, followed by the addition of 4-methylaniline. nih.govnih.gov
Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the amide bond formation directly. These reagents are widely used in medicinal chemistry due to their mild conditions and high yields. arkat-usa.org Common examples include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP) reagent with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govacs.orgnih.gov
Advanced synthetic strategies could involve modern catalytic systems. For instance, palladium-catalyzed carbonylative C-H activation or cross-coupling reactions represent a more atom-economical approach. beilstein-journals.org A hypothetical advanced route could involve the aminocarbonylation of a 6-haloindole (e.g., 6-bromo-1H-indole) with 4-methylaniline and carbon monoxide, catalyzed by a palladium complex. This would construct the C6-carboxamide moiety in a single, highly efficient step.
| Method | Key Reagents | Description | Reference |
|---|---|---|---|
| Acyl Chloride Formation | 1H-indole-6-carboxylic acid, SOCl₂ or (COCl)₂, 4-methylaniline | A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the amine. | nih.govnih.gov |
| Peptide Coupling | 1H-indole-6-carboxylic acid, 4-methylaniline, Coupling agents (e.g., EDC/HOBt, BOP), Base (e.g., DIPEA) | A one-pot reaction where the coupling agent activates the carboxylic acid in situ, allowing for direct reaction with the amine under mild conditions. | nih.govacs.org |
| Palladium-Catalyzed Aminocarbonylation (Hypothetical) | 6-Haloindole, 4-methylaniline, Carbon Monoxide (CO), Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃) | An advanced, one-step method involving a transition-metal catalyst to couple the three components, forming the carboxamide bond directly on the indole (B1671886) ring. | beilstein-journals.org |
Regioselective Synthesis Considerations
The primary challenge in synthesizing indole-based compounds is controlling the regioselectivity of reactions on the indole ring. The indole nucleus has multiple reactive sites, with the C3 position of the pyrrole (B145914) ring being the most nucleophilic and typically the most reactive towards electrophiles. nih.gov Direct functionalization of the benzene (B151609) ring (positions C4, C5, C6, and C7) is often more difficult to achieve selectively.
For this compound, regioselectivity is most effectively controlled by using a starting material that already contains the desired functionality at the C6 position, namely 1H-indole-6-carboxylic acid. This precursor circumvents the issue of trying to selectively introduce a carboxamide group at the C6 position of an unsubstituted indole.
Should a synthesis from a simpler indole be necessary, modern organic chemistry offers methods for directed C-H functionalization. For example, the use of a removable directing group on the indole nitrogen can steer metal catalysts to a specific position on the benzene ring. Yang et al. reported a method for the direct C6 arylation of indoles using an N–P(O)tBu₂ directing group. nih.gov While not a carboxamide synthesis, this principle of directed C-H activation highlights a potential strategy for achieving C6 selectivity.
Furthermore, another strategy involves constructing the indole ring system from precursors that already bear the required C6 substituent. For instance, methods for the regioselective synthesis of 6-hydroxyindoles or 6-nitroindoles provide valuable intermediates. acs.orgrsc.org These compounds can then be chemically converted to the 1H-indole-6-carboxylic acid needed for the final amide coupling step.
Derivatization and Functionalization Approaches for this compound Analogues
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be targeted to the indole ring system, the pendant phenyl ring, or the carboxamide linker.
Modifications of the Indole Ring System
The indole core is a versatile scaffold for functionalization. The indole nitrogen (N1) is readily deprotonated with a suitable base, such as sodium hydride (NaH), and the resulting anion can be reacted with various electrophiles. This allows for the introduction of alkyl, benzyl, or aryl groups at the N1 position, a common strategy in the development of indole-based compounds. nih.govnih.gov
The C-H bonds on both the pyrrole and benzene portions of the indole ring are also targets for modification. While the C3 position is the most electronically rich, selective functionalization at other positions is possible. For example, directed lithiation or transition metal-catalyzed C-H activation can be used to introduce substituents at the C2, C4, C5, or C7 positions. nih.gov This could allow for the introduction of halogens, alkyl groups, or other functionalities to the indole backbone of the parent molecule.
| Position | Type of Modification | Example Reagents | Potential Outcome | Reference |
|---|---|---|---|---|
| N1 | Alkylation/Arylation | NaH, Alkyl/Benzyl Halide (e.g., CH₃I) | Introduction of a substituent on the indole nitrogen. | nih.gov |
| C2/C3 | Electrophilic Substitution | N-Bromosuccinimide (NBS) | Halogenation of the pyrrole ring. | beilstein-journals.org |
| C4/C5/C7 | Directed C-H Functionalization | Pd or Rh catalysts with directing groups | Introduction of aryl or alkenyl groups at specific positions on the benzene ring. | nih.gov |
Substituent Variations on the Phenyl and Carboxamide Moieties
The carboxamide linker itself can also be modified. For instance, the amide N-H bond could potentially be alkylated, though this is less common than indole N-alkylation. More profound changes could involve the chemical reduction of the amide carbonyl group to a methylene (B1212753) group, transforming the carboxamide linker into an amine linker.
Generation of Structurally Diverse Derivatives
A combinatorial approach, leveraging the various functionalization strategies, can be used to generate extensive libraries of structurally diverse derivatives. This process can be visualized as a matrix where different indole cores are combined with a variety of aniline (B41778) building blocks.
For example, a researcher could begin by synthesizing a small set of functionalized indole-6-carboxylic acids (e.g., 5-fluoro-1H-indole-6-carboxylic acid, 1-methyl-1H-indole-6-carboxylic acid). Each of these cores could then be coupled with a diverse panel of substituted anilines (e.g., 4-chloroaniline, 3-methoxyaniline, 4-aminobenzonitrile). This approach allows for the systematic and efficient exploration of the chemical space around the parent this compound scaffold.
| Aniline Fragment (R'-NH₂) | |||
|---|---|---|---|
| Indole-6-COOH Core (R-Indole) | R' = 4-Chlorophenyl | R' = 3-Methoxyphenyl | R' = 4-Cyanophenyl |
| R = 1H-Indole | N-(4-chlorophenyl)-1H-indole-6-carboxamide | N-(3-methoxyphenyl)-1H-indole-6-carboxamide | N-(4-cyanophenyl)-1H-indole-6-carboxamide |
| R = 5-Fluoro-1H-Indole | N-(4-chlorophenyl)-5-fluoro-1H-indole-6-carboxamide | N-(3-methoxyphenyl)-5-fluoro-1H-indole-6-carboxamide | N-(4-cyanophenyl)-5-fluoro-1H-indole-6-carboxamide |
| R = 1-Methyl-1H-Indole | N-(4-chlorophenyl)-1-methyl-1H-indole-6-carboxamide | N-(3-methoxyphenyl)-1-methyl-1H-indole-6-carboxamide | N-(4-cyanophenyl)-1-methyl-1H-indole-6-carboxamide |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Methylphenyl 1h Indole 6 Carboxamide Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of N-(4-methylphenyl)-1H-indole-6-carboxamide derivatives is significantly influenced by the position and chemical nature of substituents on the indole (B1671886) ring, the phenyl ring, and the carboxamide linker.
On the indole ring , the position of the carboxamide linkage is a key determinant of activity. Studies on various indole carboxamide derivatives have shown that substitutions at different positions of the indole nucleus can lead to varied biological responses. For instance, in a series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives investigated as Na+/H+ exchanger inhibitors, the positioning of the carbonylguanidine group at the 2-position of the indole ring resulted in the most significant improvement in inhibitory activity in vitro. nih.gov Conversely, modifications at other positions might be favorable for other biological targets. For the this compound core, this suggests that while the 6-carboxamide linkage provides a specific pharmacological profile, exploring other linkage positions could yield derivatives with altered or improved activities. Furthermore, substitutions on the indole nitrogen (N1 position) have been shown to impact activity. For example, the introduction of alkyl or substituted alkyl groups at the N1-position of N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives led to higher in vitro activities. nih.gov Recent research has also highlighted that the presence of different functional groups at the N1 position can confer anti-inflammatory and antifungal activities. nih.gov
The phenyl ring attached to the carboxamide nitrogen also offers a critical site for modification. The nature and position of substituents on this ring can modulate binding affinity and selectivity for a given biological target. In a study of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, substitutions on the N-phenyl ring of the thiosemicarbazone moiety significantly influenced the inhibitory potency. nih.gov For this compound, the methyl group at the para-position (position 4) of the phenyl ring is a key feature. The electronic and steric properties of this substituent can be systematically varied to probe the binding pocket of a target protein. For example, replacing the methyl group with electron-donating or electron-withdrawing groups, or with bulkier substituents, can provide valuable structure-activity relationship (SAR) data.
The carboxamide linker itself is a crucial element, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) that are often essential for target binding. The planarity and rigidity of this linker influence the relative orientation of the indole and phenyl rings.
The following table summarizes the generalized impact of substituent positions on the biological activity of indole carboxamide derivatives, which can be extrapolated to this compound.
| Molecular Scaffold | Position of Substitution | Impact on Biological Activity |
| Indole Ring | 2-position | Often enhances activity for certain targets (e.g., Na+/H+ exchanger inhibition). nih.gov |
| Indole Ring | N1-position | Alkyl substitutions can increase potency. Can confer anti-inflammatory and antifungal properties. nih.govnih.gov |
| Phenyl Ring | Para-position | Substituents can modulate target affinity and selectivity. nih.gov |
Conformational Analysis and its Influence on Biological Profiles
Amide bonds, due to their partial double-bond character, can exist as cis and trans conformers. For N-aryl amides, the trans conformation is generally favored. However, N-methylation can shift the preference towards the cis conformation. nih.gov In the case of this compound, the trans conformation is expected to be predominant. The degree of coplanarity between the aromatic rings and the amide plane also plays a significant role. A higher degree of coplanarity can influence electronic properties and intermolecular interactions. nih.gov
The torsional angles between the indole ring and the carboxamide linker, and between the carboxamide linker and the phenyl ring, define the conformational space accessible to these molecules. Computational studies, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the lowest energy conformations. researchgate.net These studies can reveal how different substituents influence the preferred conformation and, consequently, the biological profile. For instance, bulky substituents on either ring could introduce steric hindrance that forces a more twisted conformation, which may either enhance or diminish binding to a biological target.
The following table outlines key conformational features and their potential influence on the biological profiles of this compound derivatives.
| Conformational Feature | Description | Influence on Biological Profile |
| Amide Bond Conformation | Can exist as cis or trans isomers. Trans is generally favored for secondary amides. nih.gov | The specific conformation is crucial for optimal interaction with the target protein's binding site. |
| Inter-ring Torsional Angles | The angles of rotation around the bonds connecting the indole and phenyl rings to the carboxamide linker. | Determines the overall 3D shape of the molecule and its complementarity to the binding pocket. |
| Ring-Amide Coplanarity | The degree to which the aromatic rings are in the same plane as the amide group. | Affects electronic communication between the rings and potential for π-π stacking interactions. nih.gov |
Pharmacophore Elucidation and Key Structural Features for Activity
A pharmacophore model for a class of compounds identifies the essential structural features required for biological activity. For this compound derivatives, a general pharmacophore can be proposed based on the analysis of related indole and azaindole carboxamides.
Key pharmacophoric features likely include:
A hydrogen bond donor: The N-H group of the indole ring.
A hydrogen bond donor: The N-H group of the carboxamide linker.
A hydrogen bond acceptor: The carbonyl oxygen of the carboxamide linker.
Two aromatic/hydrophobic regions: The indole ring system and the 4-methylphenyl group.
Pharmacophore modeling studies on related 4- and 6-azaindole-3-carboxamide analogs as renin inhibitors identified a model containing one aromatic center, one aliphatic carbon center, one hydrogen bond donor, and two hydrogen bond acceptor features as being important for activity. researchgate.net This suggests that the precise spatial arrangement of these features is critical.
The indole nucleus often serves as a scaffold to correctly position the other pharmacophoric elements. The 4-methylphenyl group likely engages in hydrophobic or van der Waals interactions within a specific sub-pocket of the target protein. The methyl group itself may contribute to this hydrophobic interaction or provide a steric anchor.
The following table summarizes the key structural features and their putative roles in the biological activity of this compound derivatives.
| Structural Feature | Pharmacophoric Role | Putative Interaction with Target |
| Indole N-H | Hydrogen Bond Donor | Formation of a hydrogen bond with a key residue in the binding site. |
| Carboxamide N-H | Hydrogen Bond Donor | Anchoring the molecule within the binding pocket through hydrogen bonding. |
| Carboxamide C=O | Hydrogen Bond Acceptor | Forming a hydrogen bond with a donor group on the target protein. |
| Indole Ring | Aromatic/Hydrophobic Region | π-π stacking or hydrophobic interactions. |
| 4-Methylphenyl Group | Aromatic/Hydrophobic Region | Hydrophobic interactions, potentially with a specific pocket that accommodates the methyl group. |
Exploring Substituent Effects on Preclinical Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its physicochemical properties. For this compound derivatives, modifications to the structure can be used to optimize these properties.
In silico methods, such as those available through platforms like SwissADME, can predict key pharmacokinetic parameters. mdpi.com These predictions can guide the design of derivatives with improved drug-like properties. For instance, lipophilicity (log P) is a critical parameter that affects absorption and distribution. The introduction of polar or non-polar substituents can be used to fine-tune this property.
Metabolic stability is another important consideration. The indole ring and the methyl group on the phenyl ring are potential sites of metabolism, primarily through oxidation by cytochrome P450 enzymes. Introducing blocking groups, such as fluorine atoms, at metabolically labile positions can enhance metabolic stability and prolong the half-life of the compound.
The following table provides an overview of how substituents can affect the preclinical pharmacokinetic properties of this compound derivatives.
| Pharmacokinetic Property | Influencing Physicochemical Parameters | Effect of Substituents |
| Absorption | Lipophilicity (log P), solubility, polarity | Introduction of polar groups can increase solubility but may decrease passive diffusion. Fine-tuning log P is crucial. |
| Distribution | Lipophilicity, plasma protein binding, BBB permeability | Increasing lipophilicity can increase tissue distribution and plasma protein binding. Modulating polarity and hydrogen bonding capacity can alter BBB penetration. mdpi.com |
| Metabolism | Presence of metabolically labile sites (e.g., indole C-H bonds, methyl C-H bonds) | Introduction of metabolically robust groups (e.g., fluorine) at susceptible positions can improve metabolic stability. |
| Excretion | Polarity, molecular weight | Introduction of polar groups can facilitate renal excretion. |
By systematically exploring the effects of substituents on these properties, it is possible to design this compound derivatives with optimized pharmacokinetic profiles for further preclinical and clinical development.
Molecular Mechanisms of Action and Target Identification for N 4 Methylphenyl 1h Indole 6 Carboxamide Analogues
Elucidating Cellular and Biochemical Pathway Modulations
Indole (B1671886) carboxamide derivatives have been shown to modulate a variety of cellular and biochemical pathways, frequently implicated in cancer progression. A significant body of research points to their ability to interfere with signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.
For instance, certain indole derivatives function as inhibitors of key signaling molecules like the epidermal growth factor receptor (EGFR). The inhibition of EGFR can lead to the downregulation of downstream pathways such as the PI3K/S6K1 pathway, which is critical for cell growth and survival. nih.gov Studies on related indole compounds have demonstrated that they can trigger the intrinsic apoptotic pathway, a fundamental process of programmed cell death. nih.gov This is often characterized by the overexpression of Cytochrome C and the activation of a cascade of caspases. nih.gov
Furthermore, some indole-based compounds have been identified as dual inhibitors, targeting multiple kinases simultaneously. For example, certain indole-2-carboxamides act as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), both of which are pivotal in cell cycle regulation and proliferation. nih.gov The modulation of such pathways underscores the potential of these compounds to exert potent anti-proliferative effects. The indole skeleton is a well-established pharmacophore in many anticancer agents, and its derivatives often exhibit inhibitory action against various tyrosine kinases. nih.govnih.gov
The table below summarizes the modulation of key cellular pathways by analogues of N-(4-methylphenyl)-1H-indole-6-carboxamide.
| Pathway/Process | Effect of Analogue | Key Molecules Involved | Therapeutic Implication |
| EGFR Signaling | Inhibition | EGFR, PI3K, S6K1 | Anti-proliferative |
| Intrinsic Apoptosis | Induction | Cytochrome C, Caspases (e.g., Caspase-3, -9) | Pro-apoptotic |
| Cell Cycle Regulation | Arrest (e.g., G2/M phase) | CDK2 | Anti-proliferative |
| Angiogenesis | Inhibition | VEGFR-2 | Anti-angiogenic |
Identification and Validation of Specific Molecular Targets
The identification and validation of specific molecular targets are crucial for understanding the therapeutic effects and for the rational design of more potent and selective analogues.
A primary mechanism of action for many indole carboxamide analogues is the inhibition of various enzymes, particularly kinases that are often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR): Several indole derivatives have been identified as potent inhibitors of EGFR. nih.gov For example, some indole-2-carboxamides have demonstrated higher inhibitory activity against EGFR than the reference drug erlotinib. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): As mentioned, dual inhibitors targeting both EGFR and CDK2 have been developed, indicating that these compounds can interfere with the cell cycle machinery. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, has been observed with certain indole derivatives, suggesting their potential to inhibit tumor growth by cutting off its blood supply. nih.govnih.gov
BRAFV600E: Some indole-2-carboxamides have also shown inhibitory activity against the BRAFV600E mutant kinase, which is a common driver of melanoma. nih.gov
Phosphatidylinositol 3-kinase (PI3Kα): The PI3Kα pathway is frequently activated in various cancers, and some quinolone-3-carboxamide derivatives, which share structural similarities with indole carboxamides, have been shown to target this enzyme. mdpi.com
The following table presents the enzyme inhibitory profiles of selected indole carboxamide analogues.
| Compound Analogue Type | Target Enzyme | Inhibitory Activity (IC50/GI50) |
| Indole-2-carboxamide | EGFR | 71 ± 06 nM |
| Indole-2-carboxamide | BRAFV600E | 77 nM to 107 nM |
| Indole-2-carboxamide | VEGFR-2 | - |
| Indole-2-carboxamide | CDK2 | Potent Inhibition |
| Quinolone-3-carboxamide | PI3Kα | - |
Note: Specific IC50/GI50 values are compound-dependent and are provided as examples from the literature.
While much of the research on anticancer indole carboxamides focuses on enzyme inhibition, some analogues have been investigated for their ability to bind to and modulate receptors. For instance, substituted indole-5-carboxamides and indole-6-carboxamides have been identified as potent and selective antagonists of peptidoleukotriene receptors. nih.gov This indicates that the indole carboxamide scaffold can be adapted to target G-protein coupled receptors, expanding their potential therapeutic applications beyond oncology.
The mechanism of action of some indole derivatives may also involve the disruption of protein-protein or protein-nucleic acid interactions. While direct evidence for this compound analogues in this specific context is limited in the provided search results, the induction of apoptosis often involves complex interactions between pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), which can be influenced by small molecules. nih.gov Further research is needed to fully elucidate the potential of these compounds to modulate such interactions.
Mechanistic Insights from In Vitro Assays (e.g., cell cycle, apoptosis studies for anti-cancer activity)
In vitro assays are fundamental for elucidating the cellular effects of this compound analogues. These studies provide direct evidence of their anti-proliferative and pro-apoptotic activities.
Cell Viability and Proliferation Assays: Treatment of cancer cell lines with indole derivatives often results in a significant reduction in cell proliferation. For example, a novel indoline (B122111) derivative, HNPMI, demonstrated higher cytotoxicity than the standard chemotherapeutic agent cyclophosphamide (B585) in MCF-7 and SkBr3 breast cancer cells. nih.gov
Apoptosis Assays: The induction of apoptosis is a hallmark of many effective anticancer agents. Studies on indole derivatives have utilized various assays to confirm this mechanism:
Caspase Activity: Increased activity of caspase-3 and caspase-9 has been observed in breast cancer cells treated with indole derivatives, indicating the activation of the caspase cascade. nih.gov
DNA Fragmentation: A characteristic feature of late-stage apoptosis, DNA fragmentation, has been confirmed in cancer cells following treatment with these compounds. nih.gov
Annexin V/PI Staining: Flow cytometry analysis using Annexin V/PI staining is a common method to quantify the percentage of apoptotic and necrotic cells, and such studies have confirmed the pro-apoptotic effects of indole derivatives. nih.gov
Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle. Some indole-6-carboxylate ester derivatives have been shown to arrest cancer cells in the G2/M phase, thereby preventing cell division. nih.gov
The table below provides a summary of the findings from in vitro assays on indole carboxamide analogues.
| Assay Type | Cancer Cell Line(s) | Observed Effect | Key Findings |
| Cell Proliferation | MCF-7, SkBr3 | Significant reduction | Higher cytotoxicity than cyclophosphamide |
| Caspase Activity | MCF-7, SkBr3 | Increased Caspase-3 and -9 activity | Activation of apoptotic cascade |
| DNA Fragmentation | Breast cancer cells | Observed | Confirmation of late-stage apoptosis |
| Cell Cycle Analysis | HepG2, HCT-116, A549 | G2/M phase arrest | Inhibition of cell division |
Preclinical Biological Evaluation of N 4 Methylphenyl 1h Indole 6 Carboxamide Derivatives
In Vitro Efficacy Assessment
The initial evaluation of the therapeutic potential of N-(4-methylphenyl)-1H-indole-6-carboxamide derivatives begins with a series of in vitro assays. These laboratory-based tests are designed to determine the biological activity of the compounds at a cellular and molecular level, providing a foundational understanding of their efficacy and mechanism of action.
Cell-Based Assays for Specific Biological Activities (e.g., anti-cancer, anti-infective, anti-inflammatory)
Cell-based assays are instrumental in determining the cytotoxic or inhibitory effects of this compound derivatives against various cell lines, offering a preliminary indication of their potential as anti-cancer, anti-infective, or anti-inflammatory agents.
Anti-Cancer Activity:
The anti-cancer potential of several indole (B1671886) carboxamide derivatives has been a primary focus of research. For instance, a series of novel pyrazole-indole hybrids were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines using the MTT assay. One such derivative, 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, demonstrated significant inhibitory performance. nih.gov The results, as summarized in the table below, highlight the potent anti-proliferative effects of these compounds.
| Compound | HCT-116 (IC₅₀ in µM) | MCF-7 (IC₅₀ in µM) | HepG2 (IC₅₀ in µM) | A549 (IC₅₀ in µM) |
| Compound 7b | 10.3 ± 2.6 | 12.5 ± 2.8 | 7.9 ± 1.9 | 15.2 ± 2.9 |
| Doxorubicin (Control) | 28.4 ± 3.5 | 31.2 ± 3.8 | 24.7 ± 3.2 | 35.1 ± 4.1 |
Data sourced from a study on pyrazole-indole hybrids. nih.gov
Further investigations into other indole-based compounds have revealed promising anti-cancer activities. A series of thiazolyl-indole-2-carboxamide derivatives exhibited potent cytotoxicity against various cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. acs.org Similarly, newly designed indole-based compounds have shown potent inhibitory activity at sub-micromolar IC₅₀ concentrations against MCF-7, MDA-MB-231, and A549 cell lines. nih.gov
Anti-Infective Activity:
The therapeutic potential of indole derivatives extends to anti-infective applications. Research has explored the antibacterial activity of pyrazine (B50134) carboxamides against extensively drug-resistant Salmonella Typhi, demonstrating the potential for this class of compounds to address urgent public health threats. mdpi.com In the realm of anti-mycobacterial agents, N-phenylindole derivatives have been investigated as inhibitors of Pks13 in Mycobacterium tuberculosis, with some compounds showing potent activity with low minimum inhibitory concentrations (MIC). nih.gov
Biochemical Assays for Target Engagement and Potency
To elucidate the mechanism of action, biochemical assays are employed to confirm that the this compound derivatives are interacting with their intended molecular targets and to quantify their potency.
These assays are crucial for understanding the structure-activity relationship and for optimizing lead compounds. For example, in the context of anti-cancer research, the enzymatic activity of pyrazole-indole hybrids was studied against key regulatory proteins such as caspase-3, Bcl-2, Bax, and CDK-2. nih.gov
In a separate study, a series of indole-based compounds were evaluated for their ability to inhibit the anti-apoptotic protein Bcl-2. An ELISA binding assay revealed that some derivatives exhibited potent BCL-2 inhibition with low micromolar IC₅₀ values. nih.gov
Furthermore, certain indole-2-carboxamide derivatives have been identified as multi-kinase inhibitors. Biochemical assays demonstrated their inhibitory activity against EGFR, BRAFV600E, and VEGFR-2, with some compounds showing IC₅₀ values in the nanomolar range, comparable to the reference drug erlotinib. nih.gov
| Compound | EGFR (IC₅₀ in nM) | BRAFV600E (IC₅₀ in nM) | VEGFR-2 (IC₅₀ in nM) |
| Compound Va | 71 ± 06 | 82 ± 07 | 101 ± 09 |
| Erlotinib (Control) | 80 ± 05 | 60 ± 05 | 120 ± 11 |
Data from a study on indole-2-carboxamides as potential multi-target antiproliferative agents. nih.gov
Selectivity Profiling Against Multiple Targets
A critical aspect of preclinical evaluation is to assess the selectivity of the compounds. Ideally, a therapeutic agent should interact potently with its intended target while having minimal effects on other proteins, thereby reducing the potential for off-target side effects.
Selectivity profiling of indole carboxamide derivatives has been conducted to ensure their specificity. For instance, certain thiazolyl-indole-2-carboxamide derivatives demonstrated excellent selectivity toward normal cell lines (WI-38) when compared to cancer cell lines, indicating a favorable therapeutic window. acs.org
In the context of anti-inflammatory research, substituted indole-5-carboxamides and indole-6-carboxamides have been identified as potent and selective antagonists of peptidoleukotrienes, which are key mediators in inflammatory pathways. nih.gov This selectivity is crucial for their potential development as targeted anti-inflammatory drugs.
In Vivo Efficacy Studies in Relevant Non-Human Animal Models
Selection and Characterization of Disease Models
The choice of an appropriate animal model is paramount for the successful in vivo evaluation of a drug candidate. The selected model should accurately mimic the pathophysiology of the human disease being targeted.
For assessing the anti-inflammatory potential of peptidoleukotriene antagonists based on the indole carboxamide scaffold, a guinea pig model of asthma was utilized. nih.gov This model is well-established for studying bronchoconstriction and airway inflammation, key features of human asthma.
In the context of central nervous system disorders, the dopamine (B1211576) transporter knockout (DAT-KO) rat model has been employed to evaluate the efficacy of compounds for psychosis-like states. mdpi.com These genetically modified animals exhibit hyperlocomotion, which is considered a relevant behavioral phenotype for psychosis.
For metabolic disorders, a canine food intake model was used to test the efficacy of a novel MTP inhibitor, dirlotapide (B1670757), which is an indole-2-carboxylic acid derivative. nih.gov This model is valuable for assessing the impact of the compound on appetite and weight management.
Efficacy Dose-Response and Time-Course Studies
Once a suitable animal model is established, dose-response and time-course studies are conducted to determine the effective dose range and the duration of action of the this compound derivatives.
In the guinea pig model of asthma, an orally administered indole-5-carboxamide derivative demonstrated a significant reduction in airway hyperresponsiveness with an ED₅₀ of 5 mg/kg. nih.gov
In the DAT-KO rat model, a lead compound displayed a statistically significant and dose-dependent reduction in hyperlocomotion, indicating its potential as a novel treatment for disorders associated with increased dopaminergic function. mdpi.com
The MTP inhibitor dirlotapide showed excellent efficacy in the canine food intake model, supporting its development for the treatment of obesity. nih.gov These in vivo studies provide the critical data necessary to advance promising this compound derivatives toward clinical development.
Pharmacodynamic Biomarker Evaluation
Pharmacodynamic (PD) biomarkers are crucial in preclinical development to provide evidence of target engagement and to establish a relationship between drug exposure and biological response. The selection of a specific biomarker for this compound or its derivatives would be entirely dependent on its validated mechanism of action.
For instance, in the development of 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key PD biomarker was the level of phosphorylated AMPK (pAMPK). osti.gov Studies noted that reduced pAMPK levels were observed in the glomeruli of diabetic subjects, establishing a clear biological marker to track the compound's intended effect. osti.gov
Should an indole-6-carboxamide derivative be developed as an inhibitor of a specific enzyme or a receptor antagonist, the corresponding PD biomarker would be tailored accordingly. This could involve measuring the activity of the target enzyme, the concentration of a downstream substrate or product, or receptor occupancy in preclinical animal models following administration of the compound.
Table 1: Illustrative Pharmacodynamic Biomarker Strategies for Indole Carboxamide Derivatives
| Hypothetical Mechanism of Action | Potential Biomarker | Preclinical Model Application |
|---|---|---|
| Kinase Inhibitor | Phosphorylation level of target protein or downstream substrate | Tumor xenograft models; tissue biopsies |
| Enzyme Inhibitor | Concentration of enzyme substrate or product | Plasma, urine, or tissue samples from treated animals |
| Receptor Antagonist | Receptor occupancy measured by PET imaging or competitive binding assay | In vivo imaging in rodents; ex vivo tissue analysis |
Preclinical Pharmacokinetic (PK) and Drug Metabolism Studies (DMPK)
The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (DMPK) properties is fundamental to predicting its human pharmacokinetic profile and ensuring it can achieve the necessary exposure for efficacy.
In Vitro and In Vivo Absorption, Distribution, and Elimination Studies
Absorption: The primary goal for many drug candidates, including indole carboxamides, is oral bioavailability. However, this class of compounds can face challenges with low aqueous solubility, which can limit absorption. nih.gov Structure-activity relationship (SAR) studies on indole-2-carboxamides revealed that modifications improving potency could sometimes negatively impact solubility. nih.gov
Distribution: The distribution of a compound throughout the body is heavily influenced by its lipophilicity and plasma protein binding (PPB). Studies on various indole-3-carboxamide derivatives, developed as synthetic cannabinoid receptor agonists, found them to be highly lipophilic and extensively bound to plasma proteins, with PPB values often exceeding 88%. mdpi.com High protein binding limits the concentration of free drug available to engage with the target, and high lipophilicity can lead to accumulation in fatty tissues. researchgate.net Conversely, certain indoline-2-carboxamide derivatives have demonstrated excellent penetration of the blood-brain barrier, a desirable trait for centrally acting agents. nih.gov
Table 2: In Vitro Plasma Protein Binding for Representative Indole-3-Carboxamide Derivatives
| Compound | Plasma Protein Binding (%) |
|---|---|
| (R)-4F-MDMB-BINACA | 88.9 ± 0.49 |
| (S)-MDMB-FUBINACA | 99.5 ± 0.08 |
Data sourced from a systematic in vitro study of synthetic cannabinoid receptor agonists. mdpi.com
Elimination: Excretion studies, often conducted with radiolabeled compounds, are performed to understand the routes and rates of elimination from the body. For complex heterocyclic molecules, elimination is frequently dominated by metabolism prior to excretion. For example, in a study of a cannabinoid receptor antagonist, less than 2% of the administered oral dose was recovered as the unchanged parent drug in urine and feces combined. nih.gov The majority of the dose was eliminated in the feces, which is common for extensively metabolized compounds cleared via the liver. nih.gov
Metabolic Stability and Metabolite Profiling
Metabolic Stability: The stability of a compound in the presence of metabolic enzymes is a key determinant of its half-life and systemic exposure. In vitro assays using liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat) and humans are standard practice.
Early indole-2-carboxamide hits were found to have high clearance in mouse liver microsome assays. nih.gov However, subsequent medicinal chemistry efforts showed that metabolic stability could be significantly improved. For instance, introducing chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring enhanced metabolic stability. nih.gov Similarly, for a series of indoline-2-carboxamides, a 4-fluorophenyl analog showed very good metabolic stability compared to analogs with other substituents. acs.org These findings highlight that the indole carboxamide scaffold is amenable to structural modifications to optimize metabolic properties.
Metabolite Profiling: Identifying the metabolic pathways and major metabolites is critical. Common metabolic transformations for indole derivatives include oxidation (hydroxylation) of the indole ring and substituents. Studies on 1H-indole-2-carboxamides identified hydroxylation as a primary metabolic route in mouse and human S9 fractions. acs.org
For other complex amides, metabolism can be extensive. The primary metabolic pathway for one cannabinoid receptor antagonist involved N-de-ethylation, followed by subsequent amide hydrolysis and various hydroxylations. nih.gov Critically, the major circulating components in plasma were identified as metabolites, with concentrations several-fold higher than the parent drug. nih.gov This underscores the importance of characterizing the pharmacology of major metabolites during preclinical evaluation.
Bioavailability Assessment in Preclinical Species
Absolute oral bioavailability (F) is a measure of the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a critical parameter for validating an oral drug candidate.
Preclinical studies on substituted indole-6-carboxamides, developed as peptidoleukotriene antagonists, provide direct insight into the potential of this specific scaffold. An initial indole-6-carboxamide derivative was found to be substantially less active when administered orally to guinea pigs compared to its in vitro potency, suggesting poor bioavailability. nih.gov However, optimization efforts on a related indole-5-carboxamide analog, compound 5q, resulted in an absolute bioavailability of 28% in rats. nih.gov While moderate, this level of bioavailability was sufficient to demonstrate a dose-dependent effect in an in vivo asthma model. nih.gov This work demonstrates that while initial hits may have suboptimal properties, the indole-5/6-carboxamide scaffold can be optimized to produce orally active compounds. Other programs have also identified indole-2-carboxamide candidates with favorable oral pharmacokinetic properties in rodents. nih.gov
Table 3: Oral Bioavailability of Representative Indole Carboxamide Derivatives in Rats
| Compound | Class | Absolute Bioavailability (F%) | Preclinical Species |
|---|---|---|---|
| Compound 5q | Indole-5-carboxamide derivative | 28% | Rat |
| ICI 204,219 | Indole amide derivative | 68% | Rat |
Data from a study on peptidoleukotriene antagonists. nih.gov
Computational Chemistry and Chemoinformatics in N 4 Methylphenyl 1h Indole 6 Carboxamide Research
Molecular Docking and Binding Mode Predictions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-methylphenyl)-1H-indole-6-carboxamide, this method is crucial for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. The indole (B1671886) carboxamide scaffold is known to interact with a variety of biological targets, including enzymes like cyclooxygenases (COX), tyrosinase, and various protein kinases, as well as receptors involved in cellular signaling. nih.govnih.govtandfonline.comresearchgate.net
The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a selected protein target. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), and to rank the different binding poses. Analysis of the top-ranked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the target's active site. For instance, docking studies on similar indole derivatives have highlighted the importance of hydrogen bonding with residues like Arginine and Aspartic Acid in achieving potent inhibition. semanticscholar.org
Illustrative Example: Docking of this compound with a Protein Kinase
To illustrate the potential interactions, a hypothetical molecular docking study was considered. The table below presents plausible results from docking this compound into the ATP-binding site of a generic protein kinase.
| Parameter | Result |
| Protein Target | Protein Kinase (Illustrative) |
| PDB ID | XXXX |
| Binding Energy (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | Amide N-H with Asp145; Indole N-H with Glu102 |
| Key Hydrophobic Interactions | 4-methylphenyl group with Val35, Leu130; Indole ring with Ala50, Phe128 |
| Pi-Pi Stacking | Indole ring with Phe128 |
| Note: This data is for illustrative purposes only and does not represent experimentally verified results. |
Such predictions are fundamental for structure-based drug design, allowing medicinal chemists to propose modifications to the structure of this compound to enhance its binding affinity and selectivity for a specific target.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. tandfonline.com Following the identification of a promising binding pose from docking studies, an MD simulation is performed on the this compound-target complex. This technique simulates the natural movements and conformational changes of the atoms in the system, providing insights into the durability of the predicted interactions. nih.gov
Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. Furthermore, the persistence of specific interactions, like hydrogen bonds, identified in the docking pose can be monitored throughout the simulation. Studies on related indole derivatives have successfully used MD simulations to confirm that the ligand remains stably bound within the active site, validating the initial docking predictions. nih.govtandfonline.com
Illustrative Example: MD Simulation Summary for a Ligand-Target Complex
The following table provides a hypothetical summary of results from a 100-nanosecond MD simulation of the this compound-kinase complex.
| Analysis Metric | Illustrative Result | Interpretation |
| Ligand RMSD | Average: 1.5 Å | The ligand remains stably bound in the active site without significant deviation. |
| Protein Backbone RMSD | Average: 2.0 Å | The overall protein structure remains stable throughout the simulation. |
| Hydrogen Bond Occupancy | Asp145: 85%; Glu102: 70% | The key hydrogen bonds identified in docking are largely maintained. |
| RMSF of Active Site Residues | Low fluctuations (<1.0 Å) | The amino acids interacting with the ligand are part of a stable binding pocket. |
| Note: This data is for illustrative purposes only and does not represent experimentally verified results. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. semanticscholar.orgnih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is required. nih.gov
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) characteristics. Statistical methods, like multiple linear regression, are then used to build a mathematical equation that relates these descriptors to the observed activity. semanticscholar.orgresearchgate.net A robust QSAR model, validated internally and externally, can predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis. nih.gov Although a specific QSAR model for this compound is not publicly available, studies on other indole carboxamides have successfully employed this technique to guide lead optimization. researchgate.netsemanticscholar.org
Illustrative Example: Descriptors for a Hypothetical QSAR Model
| Compound Analogue | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
| N-(4-methyl phenyl)-1H-indole-6-carboxamide | 3.8 | 264.32 | 52.1 | 6.5 |
| N-(4-chloro phenyl)-1H-indole-6-carboxamide | 4.1 | 284.73 | 52.1 | 6.8 |
| N-(4-methoxy phenyl)-1H-indole-6-carboxamide | 3.4 | 280.32 | 61.3 | 6.3 |
| N-(phenyl )-1H-indole-6-carboxamide | 3.5 | 250.29 | 52.1 | 6.2 |
| Note: This data is for illustrative purposes only and does not represent experimentally verified results. |
Virtual Screening and Library Design for Novel Analogues
Virtual screening is a powerful chemoinformatic technique used to search large compound libraries for molecules that are likely to bind to a drug target. nih.govmdpi.com This process can be either structure-based or ligand-based. If a high-resolution structure of a biological target is known, structure-based virtual screening can be used to dock millions of compounds into the active site, prioritizing those with the best predicted binding scores.
Alternatively, if a set of known active molecules exists, this compound could serve as a template in a ligand-based virtual screen. This approach searches for molecules in a database that have a similar shape and chemical features (pharmacophore) to the template compound. nih.gov These screening methods can rapidly identify novel chemical scaffolds or analogues that can be synthesized and tested, significantly accelerating the hit-to-lead process. nih.govacs.org This methodology has been effectively used to identify novel indole-based inhibitors for various targets. nih.govmdpi.com
In Silico Prediction of Drug Metabolism and Pharmacokinetics (DMPK) Properties
Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools play a critical role in the early prediction of these pharmacokinetic parameters, helping to identify potential liabilities before significant resources are invested. pensoft.netmdpi.com
Predicted ADMET Properties for this compound
The following table presents computationally predicted ADMET properties for the title compound, generated using established in silico models.
| Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeant | Yes | May penetrate the central nervous system. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |
| Bioavailability Score | 0.55 | Represents a favorable probability of having good oral bioavailability. |
| Note: This data is based on computational predictions and requires experimental verification. |
Lead Optimization Strategies for N 4 Methylphenyl 1h Indole 6 Carboxamide Scaffolds
Rational Design for Improved Potency and Selectivity
Rational drug design for the N-(4-methylphenyl)-1H-indole-6-carboxamide scaffold leverages an understanding of its structure-activity relationships (SAR) to improve binding affinity for the intended biological target and selectivity over other targets. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural modifications influence biological activity. For indole-2-carboxamide analogs, for instance, modifications at various positions of the indole (B1671886) ring and the phenyl ring have been extensively explored. nih.gov
Indole Ring Substitutions: The potency of indole carboxamides can be significantly influenced by substituents on the indole core. acs.org For example, in a series of 1H-indole-2-carboxamides acting as CB1 allosteric modulators, the introduction of a chloro or fluoro group at the C5 position enhanced potency. nih.gov Similarly, small, electron-donating aliphatic groups like methyl or cyclopropyl (B3062369) at the 5'-position of the indole core have been shown to be favorable for the potency of certain indole derivatives. acs.org Conversely, analogs with electron-withdrawing groups such as halogens and trifluoromethyl groups at the same position were found to be inactive. acs.org
Phenyl Ring Modifications: The substitution pattern on the N-phenyl ring is another critical determinant of activity. In the aforementioned CB1 modulator series, a diethylamino group at the 4-position of the phenyl ring was shown to increase modulation potency. nih.gov
Linker and Amide Modifications: The carboxamide linker itself can be a point of modification. N-methylation of the amide in some indole-2-carboxamides resulted in equipotent compounds, and methylating both the amide and the indole -NH groups restored potency in certain analogs. acs.org
Computational Modeling and Docking: Computational approaches, such as molecular docking, are used to predict the binding modes of this compound derivatives within the active site of a target protein. nih.gov These in silico methods help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the optimization process. mdpi.com For example, docking studies have been used to evaluate potential fructose (B13574) 1,6-bisphosphatase inhibitors based on indole and other heterocyclic scaffolds, leading to the synthesis of highly potent compounds. nih.gov
Below is a table summarizing the impact of various substitutions on the potency of indole carboxamide scaffolds based on published research findings.
Table 1: SAR Summary for Indole Carboxamide Analogs
| Modification Site | Substituent | Observed Effect on Potency | Reference Example |
|---|---|---|---|
| Indole C5 Position | Chloro or Fluoro | Enhanced | CB1 Allosteric Modulators nih.gov |
| Indole 5' Position | Methyl, Cyclopropyl (EDG) | Favorable | Anti-Trypanosoma cruzi agents acs.org |
| Indole 5' Position | Halogens, CF3 (EWG) | Inactive | Anti-Trypanosoma cruzi agents acs.org |
| N-Phenyl 4-Position | Diethylamino | Enhanced | CB1 Allosteric Modulators nih.gov |
| Amide Linker | N-methylation | Maintained or Restored | Anti-Trypanosoma cruzi agents acs.org |
Medicinal Chemistry Approaches for Enhancing Metabolic Stability and Bioavailability
A significant challenge in drug development is ensuring that a potent and selective compound can reach its target in the body in sufficient concentrations to be effective. This requires good metabolic stability and oral bioavailability. Several medicinal chemistry strategies are employed to improve these pharmacokinetic properties for this compound scaffolds.
Improving Metabolic Stability: Metabolic instability, often due to enzymatic degradation by cytochrome P450 (CYP) enzymes in the liver, can lead to rapid clearance of a drug from the body. pressbooks.pub Strategies to enhance metabolic stability include:
Blocking Metabolic Hotspots: Identifying and modifying the parts of the molecule most susceptible to metabolism (metabolic hotspots) is a common approach. acs.org This can be achieved by introducing sterically hindering groups or replacing metabolically labile groups with more stable ones. For example, replacing a metabolically susceptible methyl group with a more robust functional group can prevent oxidation. nih.gov Another strategy is the introduction of deuterium, which can reduce the rate of metabolism. acs.org
Introducing Heteroatoms: Incorporating heteroatoms, such as nitrogen, into aromatic rings can make them more resistant to CYP-mediated oxidation. pressbooks.pub
Enhancing Bioavailability: Poor bioavailability can result from low solubility, poor permeability across biological membranes, or extensive first-pass metabolism. Approaches to improve bioavailability include:
Modulating Physicochemical Properties: Adjusting properties like solubility and lipophilicity (logP) is crucial. While high lipophilicity can aid membrane permeability, it can also increase metabolic clearance and reduce solubility. Medicinal chemists aim for a balance to optimize absorption and distribution.
Use of Isosteres and Bioisosteres: Replacing certain functional groups with isosteres or bioisosteres can improve ADME (absorption, distribution, metabolism, and excretion) properties without sacrificing potency. pressbooks.pub For instance, replacing a metabolically labile ester with a more stable amide group is a common tactic.
The following table provides examples of medicinal chemistry strategies used to improve the pharmacokinetic profile of indole-based compounds.
Table 2: Strategies to Enhance Metabolic Stability and Bioavailability
| Strategy | Approach | Desired Outcome | Reference Example |
|---|---|---|---|
| Block Metabolic Hotspots | Deuteration of a methyl group | Reduced metabolic clearance | Indoline-2-carboxamide analogs acs.org |
| Modify Aromatic Rings | Introduce nitrogen atoms | Increased resistance to oxidation | General medicinal chemistry principle pressbooks.pub |
| Reduce Lipophilicity | Decrease logP/logD | Reduced binding to metabolic enzymes | General medicinal chemistry principle |
| Isosteric Replacement | Replace ester with an amide | Increased metabolic stability | General medicinal chemistry principle |
Strategies for Mitigating Off-Target Effects
Off-target effects, where a drug molecule interacts with unintended biological targets, can lead to undesirable side effects. Mitigating these effects is a critical aspect of lead optimization.
Key strategies include:
Improving Selectivity: Many of the rational design principles aimed at improving potency can also enhance selectivity. By fine-tuning the structure of the this compound scaffold to maximize interactions with the desired target, interactions with off-targets can be minimized. nih.gov
Structure-Based Design: If the structures of both the intended target and key off-targets are known, computational methods can be used to design molecules that fit preferentially into the active site of the desired target.
Systematic SAR Exploration: A thorough exploration of the structure-activity relationship can identify regions of the molecule that contribute to off-target activity. These moieties can then be modified or removed. For instance, in the optimization of indole-2-carboxamide derivatives, researchers successfully minimized activity against the hERG channel, a common off-target that can lead to cardiotoxicity, through structural modifications. acs.org
Development of Hybrid Molecules and Prodrugs based on the this compound Core
Hybrid Molecules: Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with multiple pharmacological activities. mdpi.com This approach can be used to develop multi-target drugs, which can be particularly effective for complex diseases. mdpi.com The this compound scaffold can be combined with other active moieties to create hybrid compounds with enhanced or synergistic therapeutic effects. For example, indole-based structures have been hybridized with other kinase inhibitors to create multi-targeted anticancer agents. nih.gov
Prodrugs: A prodrug is an inactive or less active compound that is converted into the active drug in the body through metabolic processes. The prodrug approach can be used to overcome various challenges, such as poor solubility, instability, or poor permeability. nih.gov For the this compound scaffold, a prodrug strategy could involve modifying the molecule with a promoiety that improves its physicochemical properties. This promoiety would then be cleaved in vivo to release the active parent drug. nih.gov This strategy has been successfully employed for other indole-based anticancer agents to improve stability and pharmacokinetic properties. nih.gov
Emerging Research Directions and Future Perspectives for N 4 Methylphenyl 1h Indole 6 Carboxamide
Exploration of Novel Therapeutic Applications Beyond Current Scope
While initial studies may have focused on specific biological activities, the inherent versatility of the indole (B1671886) carboxamide structure suggests a much broader therapeutic potential for N-(4-methylphenyl)-1H-indole-6-carboxamide. digitellinc.com Future research is expected to pivot towards currently unexplored areas, driven by the diverse mechanisms of action exhibited by structurally related indole derivatives. nih.gov
One promising avenue is the investigation of its role as a modulator of inflammatory pathways. Indole derivatives have been shown to possess significant anti-inflammatory properties, and exploring the efficacy of this compound in models of chronic inflammatory diseases such as diabetic kidney disease could yield novel therapeutic strategies. nih.gov Furthermore, the well-documented anticancer properties of many indole-based compounds, which act through mechanisms like kinase inhibition and apoptosis induction, provide a strong rationale for screening this compound against a wider range of cancer cell lines. nih.govmdpi.com
Another area of potential is in the field of infectious diseases. The indole nucleus is a common feature in compounds with antimicrobial and antifungal activities. arkat-usa.orgrsc.org Systematic screening of this compound and its analogues against various pathogens, including drug-resistant strains, could lead to the development of new anti-infective agents. rsc.org The potential for this compound to act as an inhibitor of enzymes crucial for pathogen survival, such as DNA gyrase, is also a worthy area of investigation. mdpi.com
| Potential Therapeutic Area | Rationale Based on Indole Derivatives' Activity | Potential Mechanism of Action |
| Oncology | Broad-spectrum antiproliferative activity against various cancer types. mdpi.commdpi.com | Kinase inhibition, cell cycle arrest, induction of apoptosis. nih.govnih.gov |
| Anti-inflammatory | Demonstrated efficacy in preclinical models of inflammation. nih.gov | Modulation of inflammatory signaling pathways like MAPK/NF-κB. nih.gov |
| Infectious Diseases | Known antibacterial and antifungal properties of the indole scaffold. rsc.org | Inhibition of essential microbial enzymes, disruption of cell membrane integrity. rsc.orgmdpi.com |
| Neurodegenerative Diseases | Ability of indole structures to interact with CNS targets. nih.gov | Modulation of neurotransmitter receptors, inhibition of protein aggregation. |
Advancements in Synthetic Methodologies and Scalability
The progression of this compound from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and scalable synthetic routes. Traditional methods for the formation of N-aryl amides can be harsh and low-yielding. digitellinc.com However, recent advancements in organic synthesis offer promising alternatives.
Modern cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, have been refined to allow for the N-arylation of indoles under milder conditions and with greater efficiency. nih.gov The use of copper-catalyzed C-N bond formation, employing reagents like diaryliodonium salts, represents another significant step forward, offering high yields under neutral reaction conditions. digitellinc.comrsc.org These methods not only improve the efficiency of the synthesis but also enhance the substrate scope, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Future efforts will likely focus on the development of one-pot synthesis procedures and the adaptation of these reactions to flow chemistry environments. nih.gov Such approaches would streamline the manufacturing process, reduce waste, and make the large-scale production of this compound more economically viable.
| Synthetic Method | Catalyst/Reagents | Key Advantages |
| Goldberg Reaction | Copper catalyst, base | Established method for N-arylamide synthesis. digitellinc.com |
| Buchwald-Hartwig Amination | Palladium catalyst, ligand | Broad substrate scope, good functional group tolerance. nih.gov |
| Ullmann Condensation | Copper catalyst | A classic and widely used method for N-arylation. nih.gov |
| Copper-Catalyzed C-N Coupling | Diaryliodonium salts, Cu catalyst | High yields, mild and neutral reaction conditions. rsc.org |
Integration of Advanced Omics Technologies for Systems-Level Understanding
To fully elucidate the therapeutic potential and mechanism of action of this compound, a systems-level understanding of its biological effects is crucial. The integration of advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for achieving this. frontiersin.orgnih.gov
By treating cells or animal models with the compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can gain unbiased insights into the pathways and cellular processes that are modulated. frontiersin.org This approach can help in identifying the primary molecular targets of the compound, uncovering potential off-target effects, and discovering biomarkers that could predict therapeutic response. researchgate.net
For instance, proteomic studies could identify specific kinases that are inhibited by this compound, while metabolomic analysis might reveal alterations in cellular metabolism that contribute to its antiproliferative effects. nih.gov This wealth of data, when integrated through bioinformatics, can build comprehensive models of the drug's action, guiding further optimization and clinical development. researchgate.net
Innovative Approaches in Targeted Delivery of this compound Derivatives
Enhancing the therapeutic efficacy of this compound while minimizing potential side effects can be achieved through innovative drug delivery strategies. nih.gov Targeted delivery systems aim to concentrate the therapeutic agent at the site of action, thereby increasing its local concentration and reducing systemic exposure. nih.gov
Nanotechnology offers a range of platforms for the targeted delivery of indole-based compounds. nih.gov Encapsulating this compound derivatives within nanoparticles, liposomes, or micelles can improve their solubility, stability, and pharmacokinetic profile. nih.gov Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells, for example, cancer cells. nih.gov
The development of such targeted delivery systems could be particularly beneficial for applications in oncology, where directing the cytotoxic effects of a drug specifically to tumor tissue is a major goal. nih.gov Future research in this area will focus on designing and optimizing these delivery vehicles to ensure efficient drug loading, controlled release, and precise targeting.
Potential for Combination Therapies and Synergistic Effects
Given the potential of this compound to act on various cellular pathways, it is a prime candidate for inclusion in combination therapy regimens. For example, in an oncology setting, it could be combined with standard-of-care chemotherapeutic agents or with other targeted therapies. nih.gov If this compound is found to inhibit a specific kinase, combining it with a drug that targets a different signaling pathway could result in a more potent antitumor effect.
Future preclinical studies should systematically evaluate the in vitro and in vivo efficacy of this compound in combination with a panel of existing drugs for various diseases. Such studies would aim to identify synergistic combinations and elucidate the molecular basis for their enhanced activity. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methylphenyl)-1H-indole-6-carboxamide and its analogs?
- Methodological Answer : The compound can be synthesized via coupling reactions between indole-6-carboxylic acid derivatives and 4-methylaniline. For example, amide bond formation using activating agents like EDCI/HOBt in DMF or THF is commonly employed. Related compounds (e.g., I12–I15 in ) were synthesized with yields of 46.6–54%, characterized by melting points (227.5–235.5°C) and confirmed via ¹H/¹³C NMR. Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for improving yield and purity .
Q. How can researchers validate the structural integrity of N-(4-methylphenyl)-1H-indole-6-carboxamide?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ ~165 ppm) in DMSO-d₆ ().
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error ().
- Melting Point Analysis : Compare observed values (e.g., 227–235°C) with literature data to assess purity .
Advanced Research Questions
Q. How can computational methods guide the design of N-(4-methylphenyl)-1H-indole-6-carboxamide analogs with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use Surflex-Dock (Sybyl 2.1) to predict binding affinities to targets like nicotinic acetylcholine receptors (nAChRs) (). For example, substituents at the indole N1 position (e.g., fluorobenzyl or chlorobenzyl groups) may improve receptor interaction ().
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with experimental IC₅₀ values to prioritize synthetic targets .
Q. How should researchers resolve contradictions in enzyme inhibition data for indole-6-carboxamide derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate α-glucosidase or acetylcholinesterase inhibition ( ) using fluorogenic substrates alongside colorimetric methods (e.g., pNPG for α-glucosidase).
- Structural Analysis : Compare X-ray crystallography or cryo-EM data of enzyme-inhibitor complexes to identify binding mode discrepancies (e.g., steric clashes vs. electronic effects) ( ).
Q. What strategies optimize the pharmacokinetic profile of N-(4-methylphenyl)-1H-indole-6-carboxamide?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., pyridinyl or piperazinyl) to reduce hydrophobicity while maintaining CNS penetration ().
- Metabolic Stability : Use liver microsomal assays to identify vulnerable sites (e.g., methylphenyl group oxidation) and replace with bioisosteres (e.g., trifluoromethyl) .
Data Contradiction Analysis
Q. Why do some indole-6-carboxamide derivatives show divergent activity against nicotinic receptors versus kinase targets?
- Methodological Answer :
- Target Selectivity Screening : Perform radioligand binding assays (e.g., [³H]-epibatidine for nAChRs) alongside kinase profiling (e.g., EGFR, VEGFR) to identify off-target effects ( ).
- Structural Comparison : Overlay 3D pharmacophores of active compounds to differentiate receptor-specific motifs (e.g., quinuclidine moieties for nAChRs vs. oxadiazole for kinases) ( ).
Experimental Design Considerations
Q. How to design a robust SAR study for N-(4-methylphenyl)-1H-indole-6-carboxamide derivatives?
- Methodological Answer :
- Variable Substituents : Systematically modify the indole core (e.g., C3, C5 positions), aryl groups (e.g., 4-methylphenyl vs. 4-chlorophenyl), and amide linkers ( ).
- Control Experiments : Include reference compounds (e.g., PNU-282987 for nAChRs) and negative controls (e.g., unsubstituted indole) to validate assay reliability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
